molecular formula C23H25N3O6 B11146695 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B11146695
M. Wt: 439.5 g/mol
InChI Key: SQDXCSIIYWAKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound featuring both isoquinoline and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be synthesized from homoveratrylamine through a Pictet-Spengler reaction . This intermediate is then reacted with appropriate phthalazine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features suggest it could interact with various biological targets, making it useful in the design of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research may focus on its activity against specific diseases, such as cancer or neurological disorders, due to its ability to interact with biological macromolecules.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals. Its unique properties might also make it suitable for applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The isoquinoline and phthalazine moieties could interact with different biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the phthalazine moiety.

    Phthalazinone derivatives: Contain the phthalazine structure but differ in the substituents attached to it.

Uniqueness

The uniqueness of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one lies in its combined structural features, which confer distinct chemical and biological properties. This dual functionality is not commonly found in simpler analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1-one

InChI

InChI=1S/C23H25N3O6/c1-29-17-6-5-15-11-24-26(23(28)21(15)22(17)32-4)13-20(27)25-8-7-14-9-18(30-2)19(31-3)10-16(14)12-25/h5-6,9-11H,7-8,12-13H2,1-4H3

InChI Key

SQDXCSIIYWAKSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.